Phosphonic acid, (1-methyl-2-oxopropyl)-, diethyl ester
Description
Phosphonic acid, (1-methyl-2-oxopropyl)-, diethyl ester (IUPAC name: diethyl (1-methyl-2-oxopropyl)phosphonate) is an organophosphorus compound characterized by a phosphonic acid core esterified with two ethyl groups and substituted with a 1-methyl-2-oxopropyl moiety. The structure consists of a ketone group at the second carbon and a methyl branch at the first carbon of the propyl chain attached to the phosphorus atom. This compound is typically utilized as an intermediate in organic synthesis, particularly in the preparation of α-aminophosphonates, hydrazones, and biologically active molecules .
Properties
CAS No. |
1066-91-7 |
|---|---|
Molecular Formula |
C8H17O4P |
Molecular Weight |
208.19 g/mol |
IUPAC Name |
3-diethoxyphosphorylbutan-2-one |
InChI |
InChI=1S/C8H17O4P/c1-5-11-13(10,12-6-2)8(4)7(3)9/h8H,5-6H2,1-4H3 |
InChI Key |
KMJCWEYBVMRBAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C)C(=O)C)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, (1-methyl-2-oxopropyl)-, diethyl ester can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate ketone, such as 1-methyl-2-oxopropane, under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is conducted at elevated temperatures to facilitate the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced separation techniques to isolate the product from reaction by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (1-methyl-2-oxopropyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester group to corresponding alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols or other reduced compounds. Substitution reactions result in the formation of new esters or other functionalized derivatives.
Scientific Research Applications
Phosphonic acid, (1-methyl-2-oxopropyl)-, diethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a precursor to biologically active molecules.
Medicine: Research explores its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: It is utilized in the production of specialty chemicals, including flame retardants, plasticizers, and surfactants.
Mechanism of Action
The mechanism by which phosphonic acid, (1-methyl-2-oxopropyl)-, diethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active phosphonic acid, which then interacts with specific molecular pathways. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₇H₁₅O₄P
- Molecular Weight : 194.16 g/mol
- Functional Groups : Ketone (C=O), phosphonate (P=O), and ethoxy (P-O-C₂H₅) groups.
- IR Spectral Data : Expected peaks include ~1700–1750 cm⁻¹ (C=O stretch), 1260–1280 cm⁻¹ (P=O stretch), and 1020–1060 cm⁻¹ (P-O-C stretch) .
Comparison with Structurally Similar Phosphonates
Structural Analogues
The following table summarizes key structural and functional differences between the target compound and related phosphonates:
Key Research Findings
- IR Spectroscopy : The target compound’s carbonyl stretch (~1700 cm⁻¹) is redshifted compared to dimethyl esters (~1780 cm⁻¹) due to ester group electron-donating effects .
- Hydrolysis Sensitivity : Diethyl esters generally hydrolyze slower than dimethyl esters under acidic conditions, making them more stable in storage .
- Thermodynamic Stability : Compounds with branched alkyl chains (e.g., 1-methyl-2-oxopropyl) exhibit lower melting points than linear analogues .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing Phosphonic acid, (1-methyl-2-oxopropyl)-, diethyl ester, and what safety measures are critical during synthesis?
- Methodological Answer : The synthesis typically involves phosphorylation of the appropriate carbonyl precursor using diethyl phosphite under acidic or basic conditions. For example, diazo intermediates (e.g., diazoacetone derivatives) may be employed, requiring strict temperature control (-20°C to 0°C) to prevent decomposition . Safety protocols include hazard analysis for reactive intermediates (e.g., diazo compounds), proper ventilation, and personal protective equipment (PPE). Pre-reaction risk assessments, as outlined in laboratory safety guidelines, are essential to mitigate explosion or toxicity risks .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for confirming the ester groups and phosphorus connectivity. For example, ³¹P NMR typically shows a peak near δ 20–30 ppm for phosphonate esters. Mass spectrometry (MS) with electrospray ionization (ESI) or electron impact (EI) confirms molecular weight (e.g., predicted 210.18 g/mol ). High-performance liquid chromatography (HPLC) with UV detection ensures purity, while IR spectroscopy validates carbonyl (C=O) and phosphoryl (P=O) stretches .
Q. How does the compound’s stability vary under different pH and temperature conditions in experimental settings?
- Methodological Answer : Stability studies should involve accelerated degradation testing (e.g., 40–80°C, pH 1–13) with periodic sampling. For acidic conditions, monitor hydrolysis of the ester groups via HPLC or NMR. Phosphonic acid derivatives are generally stable in neutral to slightly alkaline conditions but hydrolyze under strong acids/bases. Thermal gravimetric analysis (TGA) predicts decomposition temperatures (e.g., boiling point ~257°C ), guiding storage and reaction design .
Advanced Research Questions
Q. What computational methods can predict the reactivity and solvation behavior of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electron distribution at the phosphorus center and carbonyl group, predicting nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations assess solvation effects in polar solvents (e.g., water, DMSO), which influence reaction kinetics. Ab initio methods can also evaluate proton transport mechanisms in fuel cell applications, though direct evidence for this compound is limited .
Q. How can researchers distinguish between phosphonic acid residues derived from environmental degradation versus intentional synthesis in analytical samples?
- Methodological Answer : Isotopic labeling (e.g., ¹³C or ¹⁸O tracing) tracks synthetic vs. natural degradation pathways. For example, fosetyl-Al degradation produces phosphonic acid, but synthetic residues lack isotopic signatures of microbial or plant metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) differentiates structural isomers, while ion chromatography quantifies anion concentrations (e.g., HPO₃²⁻) .
Q. What strategies optimize the yield of Phosphonic acid esters in multi-step reactions involving unstable intermediates?
- Methodological Answer : Use flow chemistry to minimize residence time of reactive intermediates (e.g., diazo compounds). In-situ generation of intermediates under controlled conditions (e.g., low temperature, inert atmosphere) improves stability. Design of Experiments (DoE) identifies optimal molar ratios (e.g., 1:1.2 for carbonyl:phosphite) and catalysts (e.g., Lewis acids like BF₃·Et₂O). Purification via fractional distillation or silica gel chromatography (eluent: ethyl acetate/hexane) enhances yield .
Q. What are the mechanistic implications of the compound’s phosphoryl group in enzyme inhibition studies?
- Methodological Answer : The phosphoryl group mimics phosphate transition states in enzymatic reactions (e.g., phosphatase or kinase inhibition). Kinetic assays (e.g., Michaelis-Menten plots) quantify inhibition constants (Ki), while X-ray crystallography or cryo-EM reveals binding modes. Comparative studies with methyl or isopropyl esters (e.g., diethyl vs. diisopropyl phosphonates) elucidate steric and electronic effects on activity .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
